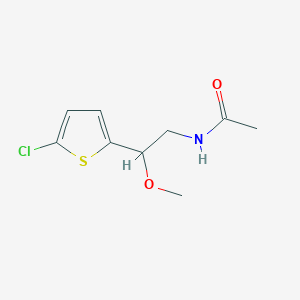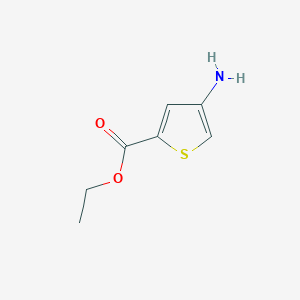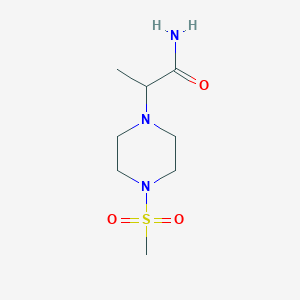
N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)acetamide” seems to be a complex organic compound. It likely contains a thiophene ring, which is a five-membered ring with four carbon atoms and a sulfur atom . Thiophene and its derivatives are known to have various applications in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of such compounds typically involves a thiophene ring, which is a sulfur-containing heterocycle . The exact structure would depend on the specific positions and orientations of the functional groups in the molecule .
Chemical Reactions Analysis
Thiophene and its derivatives are known to undergo various chemical reactions, including electrophilic substitution, nucleophilic substitution, and coupling reactions . The specific reactions that “N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)acetamide” might undergo would depend on its exact molecular structure .
Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds would depend on their specific molecular structure. For example, a similar compound, “2-chloro-N-[(5-chloro-2-thienyl)methyl]acetamide”, has a molecular weight of 224.11, and it’s a solid at room temperature .
Wissenschaftliche Forschungsanwendungen
Environmental Fate and Metabolism
Comparative Metabolism of Chloroacetamide Herbicides : Chloroacetamide herbicides such as acetochlor, alachlor, butachlor, and metolachlor are used in agriculture. Studies have shown these compounds undergo complex metabolic transformations in liver microsomes of rats and humans, involving pathways that may lead to DNA-reactive products. The metabolism of these herbicides involves cytochrome P450 enzymes, with differences observed between species, which could have implications for environmental and health risk assessments (Coleman et al., 2000).
Agricultural and Environmental Impact
Soil Reception and Activity : The interaction of chloroacetamide herbicides with soil and their effect on agricultural crops have been studied. These studies reveal how the presence of wheat straw and irrigation can influence the soil reception and activity of herbicides like acetochlor, alachlor, and metolachlor, affecting their efficacy and environmental impact (Banks & Robinson, 1986).
Mechanistic Insights into Herbicide Action
Inhibition of Fatty Acid Synthesis : Research has explored how chloroacetamide herbicides inhibit fatty acid synthesis in algae, providing insights into their mode of action at the biochemical level. These findings could inform the development of targeted herbicidal strategies with minimized environmental impact (Weisshaar & Böger, 1989).
Wirkmechanismus
Safety and Hazards
The safety and hazards associated with such compounds would depend on their specific molecular structure and the context in which they are used. For example, “2-chloro-N-[(5-chloro-2-thienyl)methyl]acetamide” is associated with certain hazards, including being harmful if swallowed and causing skin irritation .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO2S/c1-6(12)11-5-7(13-2)8-3-4-9(10)14-8/h3-4,7H,5H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFBVZDQHZQZJCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(C1=CC=C(S1)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Amino-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2704284.png)


![N-[2-[bis(2-methoxyethyl)sulfamoyl]ethyl]benzamide](/img/structure/B2704290.png)
![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2704291.png)


![3-(4-Methoxyphenoxy)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methylchromen-4-one](/img/structure/B2704294.png)
![N-[(4-fluorophenyl)methyl]-3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2704298.png)
![Benzyl 2-(4,7,8-trimethyl-1,3-dioxo-6-propan-2-ylpurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2704301.png)
![3-(azepan-1-ylsulfonyl)-N-[3,5-bis(trifluoromethyl)phenyl]benzamide](/img/structure/B2704302.png)